molecular formula C8H5ClF3NO4S B1467739 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid CAS No. 716361-56-7

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid

Cat. No.: B1467739
CAS No.: 716361-56-7
M. Wt: 303.64 g/mol
InChI Key: KNDSWWRKMGOYQN-UHFFFAOYSA-N
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Description

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid is an organic compound that features a chloro group, a trifluoromethylsulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration: The nitration of 2-chlorobenzoic acid to introduce a nitro group at the 4-position.

    Reduction: The reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, which offer better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in redox reactions.

    Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)benzoic acid
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid is unique due to the presence of both a chloro group and a trifluoromethylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-(trifluoromethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO4S/c9-6-3-4(1-2-5(6)7(14)15)13-18(16,17)8(10,11)12/h1-3,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDSWWRKMGOYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 4-{bis[(trifluoromethyl)sulfonyl]amino}-2-chlorobenzoate (5.9 g, 13.1 mmol), sodium hydroxide (3.12 g, 78.0 mmol), methanol (125 ml) and water (125 ml) was stirred for 2 hours. The solution from concentration to 75 ml by spin evaporation in vacuo and dilution with 100 ml water was extracted with ethyl acetate. The aqueous layer was acidified with 12 N hydrochloric acid and again extracted with ethyl acetate. The organic layer was washed with water and concentrated by spin evaporation in vacuo, with the addition of dichloromethane (3 times) to give a residue that was dissolved in 1 N aqueous hydrochloric acid. The aqueous solution was extracted with ethyl acetate (3 times) and the organic layers were combined, washed with water, and concentrated by spin evaporation in vacuo 2-chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid as a solid (3.6 g, 61%). ES-LCMS m/z 304 (M+H).
Name
methyl 4-{bis[(trifluoromethyl)sulfonyl]amino}-2-chlorobenzoate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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